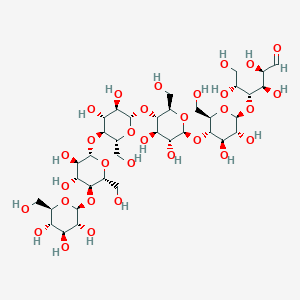

D-纤维六糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The enzymatic synthesis of D-cellohexaose and related oligosaccharides involves processes such as transglycosylation, employing enzymes like cellodextrin phosphorylase. These enzymes catalyze the formation of β-(1→4)-linked glucan chains from donor substrates like α-D-glucose 1-phosphate, extending the chains to produce oligosaccharides including D-cellohexaose under specific conditions (Shintate et al., 2003).

Molecular Structure Analysis

Molecular dynamics simulations have been extensively used to study the interactive behavior and structural conformation of cellooligosaccharides, including D-cellohexaose, in aqueous solutions. These studies reveal that the degree of polymerization significantly influences the sugar-sugar and sugar-water interactions, affecting the molecule's stability and conformation (Umemura et al., 2004).

Chemical Reactions and Properties

Chemoenzymatic synthesis methods have been developed to create bifunctionalized cellohexaose derivatives, which serve as specific substrates for the assay of cellulases, highlighting the molecule's capacity to participate in and facilitate specific biochemical reactions (Boyer et al., 2002).

Physical Properties Analysis

The physical properties of cellooligosaccharides, including D-cellohexaose, have been analyzed through methods like gel permeation chromatography, demonstrating the solute's interaction with the gel and the influence of molecular weight on adsorption effects. Such studies are crucial for understanding the solubility and stability of D-cellohexaose in various solvents (Brown, 1970).

科学研究应用

纤维二糖水解酶水解研究: D-纤维六糖用于研究木霉属瑞氏木霉纤维二糖水解酶 II 水解纤维寡糖 (Harjunpää 等人,1996).

多糖和蛋白质之间的相互作用: 它用于研究多糖和蛋白质之间的相互作用,尤其是在催化复合物中 (Poma 等人,2015).

纤维糊精和纤维素酶解产物的色谱: D-纤维六糖在纤维糊精和纤维素酶解产物的色谱中很重要 (Hostomská-Chytilová 等人,1982).

纤维素晶体表面的动力学: 它用于研究纤维寡糖在纤维素晶体表面的动力学 (Peri 等人,2012).

互扩散系数的测量: 该化合物还用于测量各种温度下的互扩散系数 (Amu,1981).

纤维素酶连续测定的底物: D-纤维六糖作为纤维素酶连续测定的特异性底物,通过共振能量转移,能够灵敏地检测纤维素酶 (Boyer 等人,2002).

凝胶渗透色谱分析: 它用于分析极性凝胶-溶质系统,特别是当溶质与交联网络的线性部分对齐时 (Brown,1970).

酶相互作用中的模型化合物: 作为葡萄糖链的模型化合物,它有助于研究可溶性酶与纤维素之间的相互作用 (Mattinen 等人,1997).

纤维素材料中的 D-乳酸发酵: D-纤维六糖在从纤维寡糖和 α-葡聚糖中生产高纯度 D-乳酸的研究中至关重要 (Okano 等人,2009).

酶催化和磷酸化研究: 酶 β-1,4-寡葡聚糖:正磷酸葡萄糖基转移酶催化纤维六糖的磷酸化 (Sheth & Alexander,1969).

分子动力学模拟: 研究使用 D-纤维六糖进行分子动力学模拟,表明其聚集状态比纤维五糖更牢固 (Umemura 等人,2004).

糖化研究: 它与使用特定酶将可溶性纤维寡聚物水解为葡萄糖的研究相关 (Kim 等人,2015).

植物中的木葡聚糖生物合成: D-纤维六糖通过酶学研究有助于了解植物中的木葡聚糖生物合成 (Cavalier & Keegstra,2006).

酶活性的增强: 该化合物通过与梭菌 CBM11 的中心葡萄糖单元结合,有助于增强酶活性 (Viegas 等人,2008).

细胞培养应用: D-纤维六糖用于定制用于细胞培养应用的杂交糖纳米层,特别是在粘附人肝细胞癌细胞方面 (Yoshiike & Kitaoka,2011).

酶促作用数学模型开发: 它用于开发描述葡萄糖水解酶降解纤维糊精的数学模型 (Schmid & Wandrey,1987).

安全和危害

作用机制

Target of Action

D-Cellohexaose, also known as Cellohexaose, primarily targets cellulase enzymes. These enzymes play a crucial role in the hydrolysis of cellulose, breaking down the polysaccharide into simpler sugars. The primary target of D-Cellohexaose is the active site of cellulase enzymes, where it binds and undergoes enzymatic cleavage .

Mode of Action

D-Cellohexaose interacts with cellulase enzymes through a processive mechanism. This means that the enzyme binds to the cellulose chain and cleaves it into smaller oligosaccharides without detaching after each catalytic cycle . The binding of D-Cellohexaose to the active site of cellulase induces a conformational change in the enzyme, facilitating the cleavage of the glycosidic bonds in the cellulose chain. This interaction results in the production of cellobiose and glucose units .

Biochemical Pathways

The hydrolysis of cellulose by cellulase enzymes, including the action of D-Cellohexaose, is part of the broader carbohydrate metabolism pathway. The breakdown of cellulose into glucose units feeds into the glycolysis pathway, where glucose is further metabolized to produce energy in the form of ATP. Additionally, the resulting glucose can enter the pentose phosphate pathway, contributing to the production of NADPH and ribose-5-phosphate .

Pharmacokinetics

The pharmacokinetics of D-Cellohexaose involve its absorption, distribution, metabolism, and excretion (ADME). Upon administration, D-Cellohexaose is absorbed in the gastrointestinal tract and distributed to tissues where cellulase enzymes are present. The compound is metabolized by these enzymes into simpler sugars, which are then absorbed into the bloodstream. The bioavailability of D-Cellohexaose is influenced by the presence and activity of cellulase enzymes in the gut . The metabolites, primarily glucose, are eventually excreted through the kidneys.

Result of Action

At the molecular level, the action of D-Cellohexaose results in the cleavage of cellulose into smaller sugar units, primarily glucose and cellobiose. This enzymatic activity leads to an increase in the availability of glucose, which can be utilized by cells for energy production. At the cellular level, the increased glucose availability enhances cellular respiration and ATP production, supporting various cellular functions and metabolic processes .

Action Environment

The efficacy and stability of D-Cellohexaose are influenced by environmental factors such as pH, temperature, and the presence of other substrates or inhibitors. Optimal activity of cellulase enzymes, and consequently D-Cellohexaose, is typically observed at specific pH and temperature ranges. Deviations from these optimal conditions can reduce the enzymatic activity and stability of the compound . Additionally, the presence of competitive inhibitors or alternative substrates can affect the binding and cleavage efficiency of D-Cellohexaose.

属性

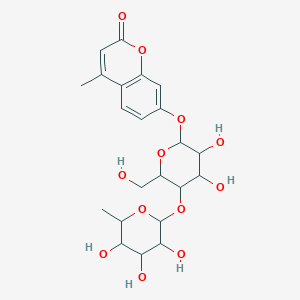

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-UOHXBEGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of cellohexaose?

A1: Cellohexaose, with six glucose units, has a molecular formula of C36H62O31 and a molecular weight of 990.86 g/mol.

Q2: How does cellohexaose interact with carbohydrate-binding modules (CBMs)?

A2: Research suggests cellohexaose interacts with CBMs primarily through a combination of hydrogen bonding and hydrophobic interactions. [, ] Specifically, hydrogen bonds form between the CBM and the equatorial hydroxyl groups of the cellohexaose's glucopyranose rings. Additionally, van der Waals forces contribute to the stacking of these sugar rings against hydrophobic residues within the CBM's binding cleft. []

Q3: Are there specific amino acid residues crucial for cellohexaose recognition by CBMs?

A3: Yes, studies highlight the significance of aromatic amino acids, particularly tryptophan residues, within the binding cleft of CBMs for recognizing and binding to cellohexaose. [] For instance, mutating a tryptophan residue at subsite -2 in the catalytic domain of Thermobifida fusca Cel9A to glycine significantly reduced its catalytic efficiency towards cellohexaose. [, ]

Q4: How does the length of the cello-oligosaccharide chain affect its binding affinity to CBMs?

A4: Research indicates that the binding affinity of cello-oligosaccharides to CBMs generally increases with chain length. [, ] For example, CBM from Ruminococcus flavefaciens displayed a higher association constant for cellohexaose compared to cellotetraose and cellopentaose. [] This suggests that a longer cello-oligosaccharide chain provides a larger interaction surface for the CBM, leading to stronger binding.

Q5: Which enzymes are involved in the hydrolysis of cellohexaose?

A5: Cellohexaose can be hydrolyzed by a variety of enzymes, including:* Endoglucanases: These enzymes cleave internal β-1,4-glycosidic bonds within cellohexaose, producing shorter cello-oligosaccharides like cellobiose, cellotriose, and cellotetraose. [, , ]* Exoglucanases (Cellobiohydrolases): These enzymes act processively on the reducing or non-reducing ends of cellohexaose, releasing cellobiose units. [, ]* β-glucosidases: These enzymes hydrolyze cellobiose, a product of cellohexaose hydrolysis, into two glucose units. []

Q6: How does the hydrolysis pattern of cellohexaose differ between enzymes?

A6: Different enzymes exhibit distinct cleavage patterns when acting on cellohexaose. For instance, cellobiohydrolase II from Trichoderma reesei primarily cleaves the second and third glycosidic linkages from the non-reducing end of cellohexaose. [] In contrast, an endoglucanase from Clostridium thermocellum preferentially cleaves internal glycosidic bonds, yielding a mixture of shorter cello-oligosaccharides. []

Q7: Does cellohexaose inhibit cellulose degradation by cellulolytic bacteria?

A7: No, cellohexaose itself does not inhibit cellulose degradation. Studies show that Ruminococcus flavefaciens, a cellulolytic bacterium, readily utilizes cellohexaose for growth and degrades it into cellobiose and cellotriose as final products. []

Q8: How is computational chemistry employed to study cellohexaose interactions?

A8: Molecular dynamics (MD) simulations are widely used to investigate the interactions between cellohexaose and enzymes or CBMs. [, , , ] These simulations provide insights into the dynamic behavior of the complexes, revealing key residues involved in binding and the contribution of different types of interactions.

Q9: How does the acetylation of cellohexaose affect its interactions with enzymes?

A9: Acetylation of cellohexaose can significantly alter its interactions with enzymes involved in xyloglucan biosynthesis. Studies have shown that while xylosyltransferases can readily add xylosyl residues to non-acetylated cellohexaose, the presence of acetyl groups on the glucose backbone can hinder this process. [] This suggests that acetylation plays a role in regulating the xylosylation pattern of xyloglucans.

Q10: How is cellohexaose typically analyzed and quantified?

A10: High-performance liquid chromatography (HPLC) is a common technique employed for both separating and quantifying cellohexaose. [, , , ] This method offers the advantage of high resolution and sensitivity, allowing for the detection and quantification of cellohexaose even in complex mixtures.

Q11: What are the key factors affecting the stability of cellohexaose?

A11: While cellohexaose is relatively stable under neutral and mild conditions, extreme pH and high temperatures can lead to its degradation. [] For instance, prolonged exposure to acidic conditions can hydrolyze cellohexaose into shorter cello-oligosaccharides and glucose.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

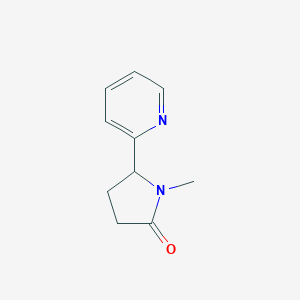

![2-[3-Oxo-3-(3-pyridyl)propyl]-1,3-dioxolane](/img/structure/B14012.png)